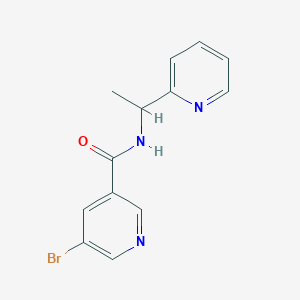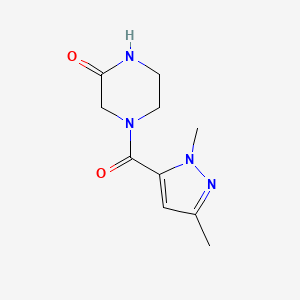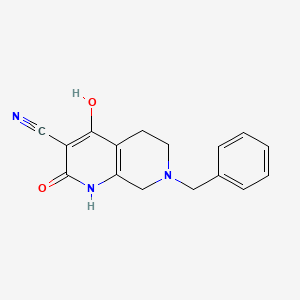
7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile is a complex organic compound with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors, such as 1-benzyl-2,3-dioxopyrrolidine, through intermediates like 3-hydroxy, 3-chloro, and 3-(diethoxycarbonyl)methyl derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the process is scaled up to meet demand. This typically requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
- N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-D-glutamic acid
Uniqueness
Compared to similar compounds, 7-Benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carbonitrile stands out due to its unique structural features, such as the presence of a benzyl group and a hydroxyl group on the naphthyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
7-benzyl-4-hydroxy-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3O2/c17-8-13-15(20)12-6-7-19(10-14(12)18-16(13)21)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H2,18,20,21) |
Clé InChI |
MSQMVDLIOYUGLN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C(=C(C(=O)N2)C#N)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


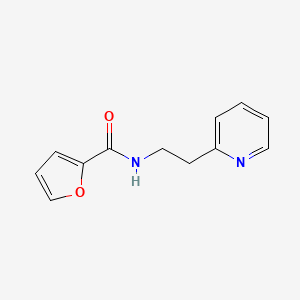


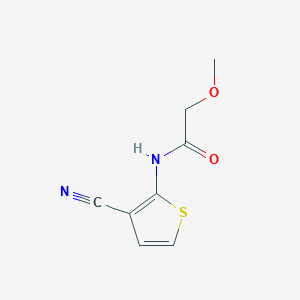
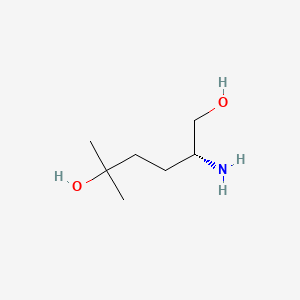
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
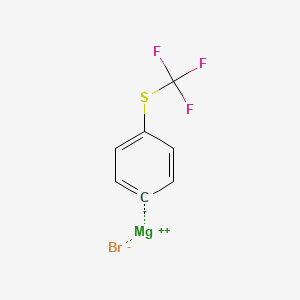
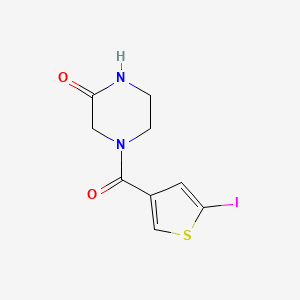


![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
